molecular formula C8H15NO B13063505 4-Cyclopropyloxan-4-amine

4-Cyclopropyloxan-4-amine

Cat. No.: B13063505
M. Wt: 141.21 g/mol
InChI Key: KAZBZSJVGLDZTH-UHFFFAOYSA-N
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Description

4-Cyclopropyloxan-4-amine is an organic compound with the molecular formula C₇H₁₃NO It is characterized by a cyclopropyl group attached to an oxane ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyloxan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with an oxane derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyloxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products: The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted cyclopropyl derivatives.

Scientific Research Applications

4-Cyclopropyloxan-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of novel compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyloxan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The cyclopropyl group may also interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the oxane ring.

    Oxan-4-amine: Contains the oxane ring with an amine group but lacks the cyclopropyl substitution.

Uniqueness: 4-Cyclopropyloxan-4-amine is unique due to the combination of the cyclopropyl group and the oxane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-cyclopropyloxan-4-amine

InChI

InChI=1S/C8H15NO/c9-8(7-1-2-7)3-5-10-6-4-8/h7H,1-6,9H2

InChI Key

KAZBZSJVGLDZTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOCC2)N

Origin of Product

United States

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